molecular formula C14H15Cl2N B3024552 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride CAS No. 71058-85-0

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

Cat. No. B3024552
CAS RN: 71058-85-0
M. Wt: 268.2 g/mol
InChI Key: PPKAWGXDZHGYHL-UHFFFAOYSA-N
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Description

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is a chemical compound with the CAS Number: 1009306-59-5 . It has a molecular weight of 268.19 and is a powder in physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is 1S/C14H14ClN.ClH/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15;/h2-3,5,8,12H,4,6-7H2,1H3;1H .


Physical And Chemical Properties Analysis

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride is a powder in physical form . It has a molecular weight of 268.19 .

Scientific Research Applications

Corrosion Inhibition

One notable application of tetrahydroacridines, closely related to 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride, is in corrosion inhibition. Zhang et al. (2019) investigated the synergistic inhibition effect of 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) and ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate (ECT) in combination with Tween-80 for protecting mild steel in acidic environments. The study found that these compounds, likely including the 4-Chloro variant, effectively prevent corrosion through the formation of a protective layer on the steel surface, indicating their potential in industrial applications related to metal preservation and maintenance (Zhang et al., 2019).

Cardiac Research

In cardiac research, 9-Amino-1,2,3,4-tetrahydroacridine (THA), structurally similar to 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride, was investigated for its effects on myocardial membrane currents. Osterrieder (1987) found that THA acts as a potent blocker of cardiac potassium channels, prolonging the action potential and reducing the amplitude of its plateau, suggesting its utility in studies related to cardiac electrophysiology and potential therapeutic applications for cardiac arrhythmias (Osterrieder, 1987).

Neurodegenerative Disease Research

Tetrahydroacridines, including 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride, have been extensively studied for their role in neurodegenerative disease research, particularly in the context of Alzheimer's disease. Compounds related to tacrine, a well-known acetylcholinesterase inhibitor derived from tetrahydroacridine, have shown promise in enhancing brain delivery of therapeutic agents. Pop et al. (1989) explored the chemistry and theoretical aspects of these compounds, highlighting their stability and reactivity which are crucial for developing effective treatments for cognitive disorders (Pop et al., 1989).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Frideling et al. (2004) reported on the synthesis of tetrahydroacridines, including derivatives related to 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride, from chiral cyclanones. These compounds were characterized for their structural properties using various analytical techniques, demonstrating their potential in the synthesis of complex organic molecules with specific configurations (Frideling et al., 2004).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-chloro-9-methyl-1,2,3,4-tetrahydroacridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15;/h2-3,5,8,12H,4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAWGXDZHGYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585814
Record name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride

CAS RN

71058-85-0
Record name 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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